

Technical Guide: Physical Properties of Methyl 3-bromo-5-(hydroxymethyl)benzoate

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Compound of Interest

Compound Name: *Methyl 3-bromo-5-(hydroxymethyl)benzoate*

Cat. No.: *B1312686*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound that serves as a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive brominated aromatic ring and a hydroxymethyl group, allows for diverse chemical modifications. A thorough understanding of its physical properties is essential for its effective use in research and development, enabling appropriate handling, reaction setup, and purification strategies. This guide provides a concise overview of the key physical characteristics of **Methyl 3-bromo-5-(hydroxymethyl)benzoate**, supported by standardized experimental protocols for their determination.

Core Physical Properties

The physical properties of **Methyl 3-bromo-5-(hydroxymethyl)benzoate** are summarized below. It is important to note that some of these values, particularly the boiling point and density, are predicted based on computational models.

Property	Value	Source
CAS Number	307353-32-8	[1][2][3][4]
Molecular Formula	C ₉ H ₉ BrO ₃	[1][3][5]
Molecular Weight	245.07 g/mol	[1][2][3][5]
Melting Point	Not Available	[1]
Boiling Point	354.2 ± 32.0 °C (Predicted at 760 mmHg)	[1][5]
Density	1.557 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Not Available	[1]
Appearance	Data not available	[1]
Storage	Sealed in a dry place at room temperature.	[1][3]

Experimental Protocols for Physical Property Determination

While specific experimental data for **Methyl 3-bromo-5-(hydroxymethyl)benzoate** is not extensively published, the following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the dry compound is finely powdered using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height) into the sealed end.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- **Heating:** The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.
- **Observation and Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.^{[2][6]}

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at high temperatures, the boiling point can be determined, although it is less common than for liquids. This protocol is a micro-scale method suitable for small sample sizes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Mineral oil or other high-boiling liquid
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Bunsen burner or micro-burner

Procedure:

- **Sample Preparation:** A small amount of the compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.
- **Apparatus Assembly:** The test tube assembly is attached to a thermometer. This is then clamped so that it is immersed in the oil within the Thiele tube.
- **Heating:** The side arm of the Thiele tube is gently heated. This induces convection currents in the oil, ensuring uniform temperature distribution.
- **Observation:** As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
- **Recording:** The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.^{[3][7][8]}

Solubility Determination

Solubility is a key parameter for drug development, influencing formulation and bioavailability. A general protocol for assessing solubility in various solvents is provided.

Objective: To determine the extent to which the compound dissolves in a specific solvent at a given temperature.

Apparatus:

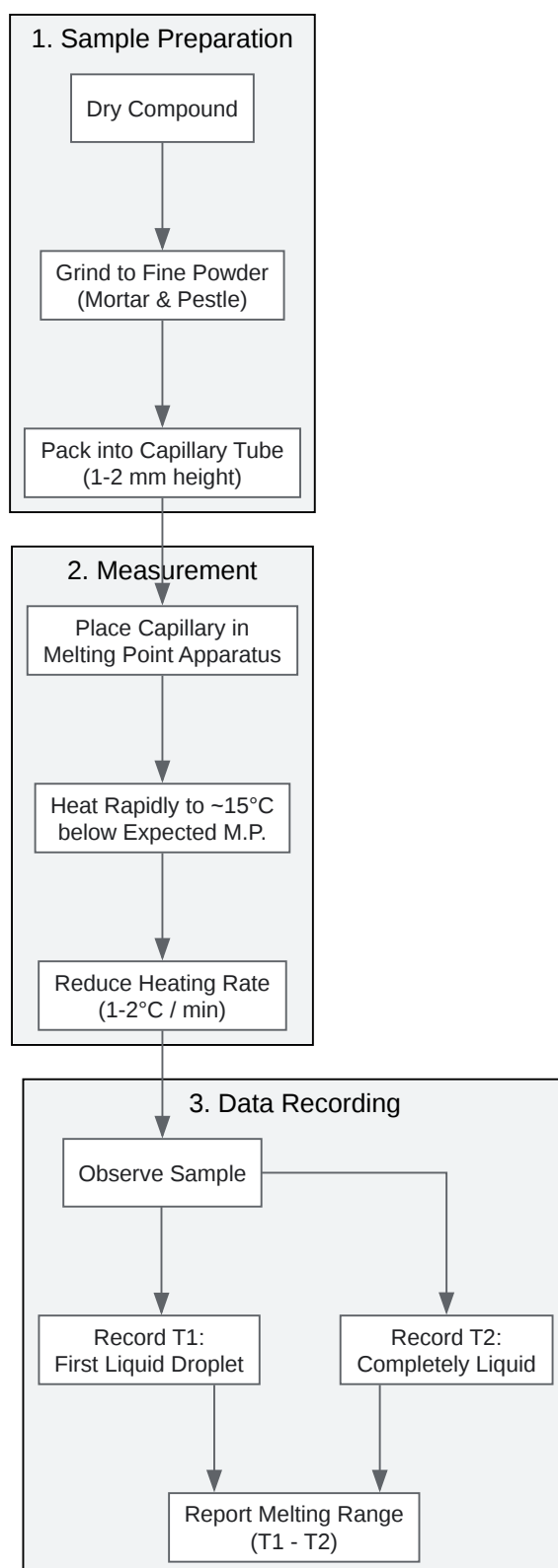
- Vials with screw caps
- Analytical balance
- Vortex mixer and/or shaker water bath
- Centrifuge
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

- **Solvent Selection:** A range of relevant solvents should be chosen, such as water, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical relevance), and common organic solvents (e.g., ethanol, DMSO).
- **Equilibrium Method:** An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.
- **Equilibration:** The vials are sealed and agitated (e.g., in a shaker water bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
- **Quantification:** A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method. The solubility is then reported in units such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a compound's melting point, a fundamental physical property.



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Caption: Workflow for Melting Point Determination.

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